Mono(2E-pentenyl) Phthalate

説明

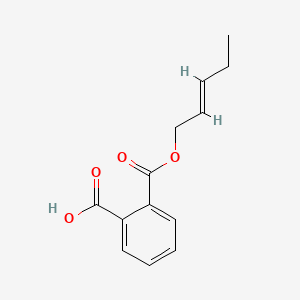

Structure

3D Structure

特性

IUPAC Name |

2-[(E)-pent-2-enoxy]carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRIXKSUCCUIRO-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858137 | |

| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334376-71-4 | |

| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Trace Analysis of Mono(2E-pentenyl) Phthalate (B1215562)

Chromatographic separation coupled with mass spectrometric detection stands as the cornerstone for the analysis of phthalate monoesters, including Mono(2E-pentenyl) Phthalate. These hyphenated techniques offer the high selectivity and sensitivity required for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For phthalate monoesters like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. This process often involves converting the polar carboxyl group into a less polar ester or silyl (B83357) ether.

Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. The choice of capillary column, such as a DB-5ms, is critical for achieving optimal separation of various phthalate esters and their monoesters.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for the analysis of phthalate monoesters in biological matrices. A key advantage of LC-based methods is the ability to analyze polar, non-volatile compounds like this compound directly, without the need for derivatization. This simplifies sample preparation and reduces the potential for analytical artifacts.

Ultra-High Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes, offer higher resolution, increased sensitivity, and faster analysis times compared to conventional LC systems. When coupled with tandem mass spectrometry (MS/MS), this technique provides exceptional selectivity and sensitivity for quantifying trace levels of phthalate metabolites in complex samples like urine, serum, and amniotic fluid. The MS/MS detection, often using an electrospray ionization (ESI) source in negative ion mode, allows for the specific monitoring of precursor-to-product ion transitions, which significantly reduces matrix interference and enhances the reliability of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Samples

Optimized Sample Preparation and Extraction Strategies

The development of effective sample preparation and extraction protocols is paramount for the accurate quantification of this compound. The primary goal is to isolate the analyte from the sample matrix while minimizing interferences and analyte loss.

The choice of extraction technique is highly dependent on the sample matrix.

Aquatic Samples (e.g., water): Solid-phase extraction (SPE) is a widely used technique for extracting phthalate monoesters from water samples. Various sorbents, such as C18 or polymeric materials like Oasis HLB, can be employed to retain the analytes from a large volume of water, which are then eluted with a small volume of an organic solvent.

Terrestrial Samples (e.g., soil, sediment): For solid samples, techniques like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) are common. These methods use organic solvents at elevated temperatures and pressures or high-frequency sound waves to efficiently extract analytes from the solid matrix. The resulting extract often requires a clean-up step, such as SPE or gel permeation chromatography (GPC), to remove co-extracted interfering substances.

Biotic Samples (e.g., urine, blood, tissue): In biological matrices, enzymatic hydrolysis is often the first step to deconjugate the glucuronidated forms of phthalate monoesters. This is typically followed by SPE for sample clean-up and concentration. For tissues, a homogenization and extraction step with an organic solvent is necessary prior to clean-up.

Table 1: Overview of Extraction Techniques for Phthalate Monoesters

| Sample Matrix | Extraction Technique | Key Considerations |

| Aquatic | Solid-Phase Extraction (SPE) | Choice of sorbent material is critical for recovery. |

| Terrestrial | Pressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE) | Requires a subsequent clean-up step to remove matrix interferences. |

| Biotic | Enzymatic Hydrolysis followed by SPE | Deconjugation is necessary for total monoester quantification. |

A significant challenge in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment, leading to a high risk of sample contamination. Phthalates can be found in solvents, reagents, plastic labware, and even dust. Therefore, stringent contamination control measures are essential.

These measures include the use of phthalate-free labware (e.g., glass or stainless steel), pre-washing all glassware with a solvent, using high-purity solvents and reagents, and processing procedural blanks with every batch of samples to monitor and correct for background contamination. The use of a clean room or a laminar flow hood for sample preparation is also highly recommended to minimize airborne contamination.

Matrix-Specific Extraction Protocols (e.g., aquatic, terrestrial, biotic)

Spectroscopic and Structural Elucidation Approaches for this compound

While chromatographic techniques coupled with mass spectrometry are the primary tools for quantification, other spectroscopic methods can be employed for the structural elucidation of this compound, especially when authentic standards are unavailable.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule. Further structural information can be obtained through MS/MS fragmentation studies, where the fragmentation pattern of the parent ion provides clues about its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful technique for unambiguous structure elucidation. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its precise connectivity and stereochemistry. However, NMR requires a relatively large amount of pure compound, making it more suitable for the characterization of reference standards rather than for trace analysis in complex samples.

Infrared (IR) spectroscopy can also provide complementary structural information by identifying the functional groups present in the molecule, such as the carbonyl group of the ester and the aromatic ring of the phthalate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For this compound, both ¹H and ¹³C NMR would be employed to confirm its identity and purity.

While specific experimental NMR data for this compound is not extensively published, the expected spectral features can be predicted based on the known chemical shifts of its constituent parts: the phthalate core and the (2E)-pentenyl side chain.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phthalate ring and the aliphatic protons of the pentenyl chain.

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the phthalate ring would typically appear as a complex multiplet in this region.

Olefinic Protons (δ 5.5-6.0 ppm): The two protons on the carbon-carbon double bond of the pentenyl chain would resonate in this range. The trans (E) configuration would be confirmed by a large coupling constant (J), typically around 15 Hz, between these two protons.

Ester-linked Methylene Protons (δ ~4.3 ppm): The two protons of the CH₂ group directly attached to the ester oxygen would be shifted downfield.

Allylic Methylene Protons (δ ~2.1 ppm): The CH₂ group adjacent to the double bond would appear in this region.

Terminal Methyl Protons (δ ~1.0 ppm): The protons of the terminal CH₃ group would be found in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons (δ ~167 ppm): The two carbonyl carbons of the phthalate group would be the most downfield signals.

Aromatic Carbons (δ 128-134 ppm): The six carbons of the benzene (B151609) ring would appear in this characteristic range.

Olefinic Carbons (δ 123-138 ppm): The two sp² hybridized carbons of the C=C double bond would be found in this region.

Ester-linked Methylene Carbon (δ ~65 ppm): The carbon of the CH₂ group attached to the ester oxygen.

Aliphatic Carbons (δ 17-35 ppm): The remaining sp³ hybridized carbons of the pentenyl chain.

A hypothetical data table for the expected NMR signals is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5-8.0 (m) | 128-134 |

| Olefinic CH=CH | 5.5-6.0 (m) | 123-138 |

| -O-CH₂- | ~4.3 (t) | ~65 |

| -CH₂-CH₃ | ~2.1 (q) | ~35 |

| -CH₃ | ~1.0 (t) | ~17 |

| C=O | - | ~167 |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying metabolites of xenobiotics like this compound. Its high mass accuracy allows for the determination of elemental compositions of parent compounds and their metabolites, which is crucial for distinguishing between compounds with the same nominal mass.

The metabolism of phthalates typically begins with hydrolysis of the diester to the monoester. In the case of this compound, which is already a monoester, it would likely undergo Phase I metabolic transformations, primarily oxidation of the pentenyl side chain. These reactions can include hydroxylation, epoxidation, and further oxidation to ketones or carboxylic acids. These metabolites can then be conjugated in Phase II reactions before excretion.

A study on the metabolism of di-n-pentyl phthalate in rats identified a metabolite as mono-n-pentenyl phthalate (MPeP) based on its mass spectrometric fragmentation pattern. nih.gov This suggests that desaturation of the pentyl chain is a possible metabolic pathway. Given the presence of a double bond in this compound, its metabolism could yield a variety of oxidized products.

HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these metabolites and provide high-resolution mass data for each. By comparing the mass spectra of the parent compound with those of its potential metabolites, and by analyzing the characteristic fragmentation patterns, the structures of the metabolites can be proposed.

Expected Fragmentation Patterns: In negative ion mode electrospray ionization (ESI), a common fragmentation pathway for phthalate monoesters is the loss of the alkyl/alkenyl chain to produce the phthalic acid anion at m/z 165.0193. Another characteristic fragment is the deprotonated phthalic anhydride (B1165640) ion at m/z 147.0088. nih.gov The accurate mass of these fragments can help to confirm the presence of a phthalate structure.

The table below outlines potential metabolites of this compound and their expected accurate masses, which could be targeted in an HRMS-based metabolomics study.

| Metabolic Transformation | Potential Metabolite Name | Molecular Formula | Expected [M-H]⁻ m/z |

|---|---|---|---|

| Parent Compound | This compound | C₁₃H₁₄O₄ | 233.0819 |

| Hydroxylation | Mono(hydroxy-pentenyl) phthalate | C₁₃H₁₄O₅ | 249.0768 |

| Epoxidation | Mono(epoxy-pentyl) phthalate | C₁₃H₁₄O₅ | 249.0768 |

| Oxidation to Ketone | Mono(oxo-pentenyl) phthalate | C₁₃H₁₂O₅ | 247.0612 |

| Oxidation to Carboxylic Acid | Mono(carboxy-butenyl) phthalate | C₁₃H₁₂O₆ | 263.0561 |

The identification of these metabolites is critical for understanding the biotransformation and potential biological activity of this compound. Untargeted metabolomics approaches using LC-HRMS would be particularly valuable for discovering novel metabolites in biological samples. researchgate.net

Environmental Occurrence and Global Distribution Patterns

Detection and Prevalence in Abiotic Environmental Compartments

The distribution of phthalate (B1215562) monoesters in the environment is governed by their physicochemical properties and the pathways through which their parent compounds are released. As metabolites, they can be found wherever the parent phthalates are present and conditions allow for degradation.

Specific monitoring studies quantifying mono(2E-pentenyl) phthalate in aquatic systems have not been identified in published research. However, phthalate monoesters (MPEs) in general are recognized as environmental contaminants and are frequently detected in various aquatic compartments. researchgate.net They enter waterways primarily through the discharge of industrial and municipal wastewater, where parent phthalates are transformed. frontiersin.org

Research on other MPEs shows their widespread presence. For instance, studies have detected monoethyl phthalate (MEP), mono-n-butyl phthalate (MnBP), and mono-(2-ethylhexyl)-phthalate (MEHP) in seawater, sediments, and biota. researchgate.net In a study of an urbanized marine inlet, detectable concentrations of various MPEs in seawater ranged from 1 to 600 ng/L. researchgate.net A study in a highly developed river basin in China found the median concentration of 16 MPEs in surface water to be 266 ng/L. nih.gov Wastewater treatment plants are a significant hub for phthalate transformation, with MPEs often detected in the effluents that are discharged into rivers and coastal areas. frontiersin.org

Table 1: Example Concentrations of Various Phthalate Monoesters (MPEs) in Aquatic Environments (Note: Data for this compound is not available)

| Compound Name | Matrix | Location | Concentration Range |

| Mono-n-butyl phthalate (MnBP) | Seawater | False Creek, Canada | 1 - 600 ng/L (for total MPEs) |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Seawater | False Creek, Canada | 1 - 600 ng/L (for total MPEs) |

| Monoethyl phthalate (MEP) | Seawater | False Creek, Canada | 1 - 600 ng/L (for total MPEs) |

| Total of 16 MPEs | Surface Water | Pearl River Delta, China | Median: 266 ng/L |

Source: researchgate.netnih.gov

There is no specific data available in the scientific literature regarding the detection of this compound in soils, sediments, or dust. However, these terrestrial matrices are known sinks for phthalates and their metabolites. Due to their moderate water solubility and ionic nature at environmental pH, MPEs can adsorb to sediment and soil particles. mdpi.com

Sediments in rivers, lakes, and coastal areas accumulate pollutants from the overlying water, and MPEs are commonly found there. nih.gov For example, in a Canadian marine inlet, MPE concentrations in sediments ranged from 0.1 to 20 ng/g dry weight. researchgate.net In a Chinese river basin, the median concentration of total MPEs in sediment was 10.6 ng/g dry weight. nih.gov Indoor dust is another significant reservoir for phthalates leaching from consumer products, and recent studies have begun to investigate the presence of MPEs in this matrix as well. nih.gov

Table 2: Example Concentrations of Various Phthalate Monoesters (MPEs) in Sediments (Note: Data for this compound is not available)

| Compound Name | Matrix | Location | Concentration Range (dry wt) |

| Mono-n-butyl phthalate (MnBP) | Marine Sediment | False Creek, Canada | 0.1 - 20 ng/g (for total MPEs) |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Marine Sediment | False Creek, Canada | 0.1 - 20 ng/g (for total MPEs) |

| Total of 16 MPEs | River Sediment | Pearl River Delta, China | Median: 10.6 ng/g |

Source: researchgate.netnih.gov

No studies documenting the presence of this compound in the atmosphere were found. Research on atmospheric phthalates has predominantly focused on the parent dialkyl esters. nih.gov These parent compounds are semi-volatile and exist in both the gas phase and adsorbed to particulate matter. nih.govnih.gov

In contrast, their monoester metabolites are significantly less volatile and more polar. This suggests that if this compound were present in the atmosphere, it would likely be associated with airborne particulate matter rather than existing in the vapor phase. However, the atmospheric transport of MPEs is not considered a primary distribution pathway compared to their movement in aquatic systems.

Terrestrial Matrices: Soils, Sediments, and Dust Accumulations

Ecological Distribution and Biomonitoring in Non-Human Organisms

The uptake and accumulation of contaminants in wildlife are critical for understanding ecological risk. Biomonitoring of phthalate metabolites can provide a more accurate picture of exposure than measuring the parent compounds alone, as metabolites reflect the amount of the chemical that has actually been absorbed and processed by the organism. nih.gov

Specific research on the uptake and accumulation of this compound in aquatic organisms is absent from the literature. However, numerous studies confirm that other MPEs are readily detected in a variety of aquatic species. researchgate.netnih.govnih.gov The presence of MPEs in biota can occur through two main pathways: direct uptake of the metabolite from the surrounding water or sediment, and, more significantly, the internal metabolism of the parent dialkyl phthalate after it has been absorbed by the organism. nih.govnih.gov

Studies have shown that MPEs like MEHP and MnBP are predominant metabolites found in fish and invertebrates. nih.gov In one study, concentrations of various MPEs in biota from a marine inlet ranged from 0.1 to 600 ng/g wet weight. researchgate.net Another analysis of 95 wild marine organisms from the East China Sea found that MPEs were frequently detected, sometimes at higher frequencies than their parent PAEs. nih.gov The distribution can be species-dependent, influenced by the organism's diet, habitat, and metabolic capabilities. nih.gov

Table 3: Example Concentrations of Various Phthalate Monoesters (MPEs) in Aquatic Biota (Note: Data for this compound is not available)

| Compound Name | Organism Type | Location | Concentration Range (wet wt) |

| Mono-n-butyl phthalate (MnBP) | Mussels, Crabs, Fish | False Creek, Canada | 0.1 - 600 ng/g (for total MPEs) |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Mussels, Crabs, Fish | False Creek, Canada | 0.1 - 600 ng/g (for total MPEs) |

| Total of 16 MPEs | Wild Fish | Pearl River Delta, China | Median: 32.5 ng/g |

Source: researchgate.netnih.gov

The scientific literature reviewed contains no information on the detection or biomonitoring of this compound in any terrestrial wildlife or avian species. Research on the environmental distribution of phthalate metabolites has been overwhelmingly concentrated on aquatic ecosystems and human biomonitoring, leaving a significant data gap regarding exposure in land-based animals and birds.

Presence in Terrestrial Wildlife and Avian Species

Spatio-Temporal Trends and Regional Variability in Environmental Concentrations

Detailed information on the spatio-temporal trends and regional variability of this compound concentrations in the environment is not available in the current scientific literature. The focus of most monitoring studies has been on the parent phthalate compounds and a few of their more common primary metabolites. d-nb.infonih.govnih.govgwu.edunomresearch.cn

However, the distribution of this compound is expected to mirror that of its parent compound, DPP. Studies on other phthalates have shown both spatial and temporal variations in their environmental concentrations. For instance, a study on sediments in a large Chinese lake revealed increasing trends in the residual levels of certain phthalates from the bottom to the surface of sediment cores, suggesting a rise in their deposition over time. nomresearch.cn Regional differences are also evident, with higher concentrations of phthalates often found in more industrialized and urbanized areas. mdpi.comnomresearch.cn

A German environmental survey on children and adolescents (GerES V, 2014-2017) analyzed for metabolites of eleven different phthalates. d-nb.infonih.gov While metabolites of Di-n-pentyl phthalate (DnPeP) were detected in 6% of participants, the study did not specifically report on this compound. d-nb.infonih.gov The study did, however, show a general trend of decreasing exposure to several regulated phthalates over the last decade in Germany, while exposure to some replacement plasticizers has increased. d-nb.infonih.govgwu.eduwho.int This highlights the dynamic nature of environmental contaminant profiles, influenced by regulatory actions and changes in industrial use.

The lack of specific monitoring data for this compound underscores a significant knowledge gap. Future environmental monitoring programs that include a broader range of phthalate metabolites are needed to accurately assess the environmental burden and potential risks associated with these transformation products.

Biotransformation and Environmental Fate Processes Non Human Specific

Microbial Biodegradation Mechanisms and Associated Enzymes

Microbial degradation is recognized as the most efficient and rapid process for the elimination of phthalates from the environment. d-nb.info A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize phthalate (B1215562) esters as a source of carbon and energy. d-nb.infofrontiersin.org The fundamental step in the breakdown of phthalate diesters is the enzymatic hydrolysis to their monoester form and an alcohol. d-nb.infonih.gov As Mono(2E-pentenyl) Phthalate is already a monoester, its biodegradation commences with the cleavage into phthalic acid and 2E-penten-1-ol.

Under aerobic conditions, the microbial degradation of the phthalic acid moiety follows a well-documented pathway. The process is initiated by the introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes. d-nb.infonih.gov

The key steps are:

Dioxygenation: Phthalate is attacked by a dioxygenase, typically a two-component Rieske non-heme iron dioxygenase, to form a cis-dihydroxy-dihydro-phthalate intermediate. d-nb.inforesearchgate.net

Dehydrogenation: A dehydrogenase enzyme then catalyzes the aromatization of this intermediate to form a dihydroxy-phthalate. d-nb.inforesearchgate.net

Decarboxylation: This is followed by a decarboxylation step, mediated by a cofactor-free decarboxylase, to yield protocatechuate (3,4-dihydroxybenzoate). d-nb.inforesearchgate.netresearchgate.net

Ring Cleavage: Protocatechuate is a central intermediate in the aerobic degradation of many aromatic compounds and is subsequently funneled into the tricarboxylic acid (TCA) cycle through ring cleavage by either intradiol or extradiol dioxygenases. nih.govresearchgate.net

The alcohol side-chain, 2E-penten-1-ol, is degraded separately, likely through oxidation pathways common for alcohols, converting it into an aldehyde and then a carboxylic acid, which can then enter central metabolic pathways like beta-oxidation.

Table 1: Key Enzymes in Aerobic Phthalate Degradation

| Enzyme Class | Function | Example Substrate/Product | Reference |

|---|---|---|---|

| Phthalate Dioxygenase | Adds two hydroxyl groups to the phthalate ring | Phthalate → cis-Dihydroxy-dihydro-phthalate | d-nb.inforesearchgate.net |

| cis-Diol-Dehydrogenase | Aromatization of the dihydroxydihydro-intermediate | cis-Dihydroxy-dihydro-phthalate → Dihydroxy-phthalate | researchgate.netresearchgate.net |

| Dihydroxy-Phthalate Decarboxylase | Removes a carboxyl group to form protocatechuate | Dihydroxy-phthalate → Protocatechuate | d-nb.inforesearchgate.net |

| Protocatechuate Dioxygenase (Intradiol/Extradiol) | Cleaves the aromatic ring of protocatechuate | Protocatechuate → Acyclic intermediates | nih.gov |

In the absence of oxygen, the degradation strategy for phthalic acid is fundamentally different and does not involve oxygenases. nih.govresearchgate.net

The anaerobic pathway proceeds as follows:

Thioesterification: Phthalic acid is first activated by conversion to its coenzyme A (CoA) thioester, phthaloyl-CoA. This reaction is catalyzed by either a CoA ligase or a CoA transferase. researchgate.net

Decarboxylation: The highly unstable phthaloyl-CoA intermediate is then decarboxylated to benzoyl-CoA by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase (PCD). d-nb.inforesearchgate.netnih.gov

Central Metabolism: Benzoyl-CoA is a key central intermediate in the anaerobic metabolism of a wide range of aromatic compounds and is further mineralized to CO2 and/or CH4 through various pathways depending on the terminal electron acceptor available (e.g., nitrate, sulfate, or carbonate). d-nb.inforesearchgate.netbiorxiv.org

Numerous microbial species capable of degrading phthalates have been isolated from various environments, including soil, sediment, and wastewater. d-nb.infonih.gov Often, the complete mineralization of phthalates is carried out by synergistic microbial consortia, where different members perform distinct steps in the degradation pathway. d-nb.infobiorxiv.org

Table 2: Examples of Phthalate-Degrading Microbial Genera

| Genus | Metabolic Condition | Degradation Capability | Reference |

|---|---|---|---|

| Pseudomonas | Aerobic | Degrades various phthalate esters. | nih.govredalyc.org |

| Bacillus | Aerobic | Produces esterases for initial hydrolysis. | d-nb.infonih.gov |

| Arthrobacter | Aerobic | Involved in co-metabolism of phthalates. | d-nb.info |

| Gordonia | Aerobic | Participates in co-cultures for phthalate degradation. | d-nb.info |

| Sphingomonas | Aerobic | Degrades phthalate esters with shorter alkyl chains. | nih.gov |

| Thauera | Anaerobic (Denitrifying) | Utilizes a hybrid pathway for phthalate degradation. | researchgate.netnih.gov |

| Acidovorax | Anaerobic (Denitrifying) | Degrades phthalate side-chains. | biorxiv.org |

| Aestuariibacter | Anaerobic (Denitrifying) | Degrades the phthalic acid ring. | biorxiv.org |

Anaerobic Biotransformation and Mineralization Pathways

Comparative Metabolic Transformations in Diverse Non-Human Organisms

Following extensive literature and database searches, no specific scientific data or research studies were identified for the biotransformation and environmental fate of this compound or its corresponding parent diester, Di(2E-pentenyl) Phthalate, in any non-human organisms. The information available in the public domain primarily consists of chemical product listings.

General metabolic pathways for more common phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) or Di-n-butyl phthalate (DBP), are well-documented. This metabolism typically involves a two-phase process. Phase I involves the hydrolysis of the phthalate diester to its monoester metabolite by non-specific enzymes like lipases and esterases. For high-molecular-weight phthalates, this initial monoester can then undergo further Phase I metabolism through oxidation of the alkyl side chain. Phase II metabolism involves the conjugation of the monoester or its oxidative metabolites with molecules like glucuronic acid to increase water solubility and facilitate excretion.

However, due to the strict requirement to focus solely on this compound, and the absence of specific research on this compound, the following subsections on its metabolic pathways cannot be populated with scientifically accurate and specific findings.

Primary Monoester Hydrolysis and Conjugation Pathways

There is no specific information available in the reviewed scientific literature regarding the primary hydrolysis of Di(2E-pentenyl) Phthalate to this compound or the subsequent conjugation pathways of this compound in any non-human organism.

Oxidative Metabolite Formation and Excretion Mechanisms

No studies detailing the formation of oxidative metabolites from this compound or the mechanisms of its excretion in diverse non-human organisms have been found in the public scientific domain. For other phthalates, oxidative metabolites are significant, particularly for those with longer alkyl chains, and are primarily excreted in urine and feces.

In Vitro and In Vivo Metabolic Profiling Studies in Model Organisms

No in vitro or in vivo metabolic profiling studies specifically investigating this compound or its parent diester in any model organisms (e.g., rats, mice, fish) were identified. Such studies are crucial for understanding the comparative metabolism and toxicokinetics of a compound but have not been published for this specific phthalate.

Molecular and Cellular Interaction Mechanisms Excluding Adverse Effects

Ligand-Receptor Interactions: Focus on Nuclear Receptor Binding

Phthalate (B1215562) monoesters are known to function as ligands for nuclear receptors, a class of proteins responsible for sensing steroid and thyroid hormones and certain other molecules. bu.edu By binding to these receptors, they can modulate gene expression and, consequently, cellular function. nih.gov

A primary mechanism of action for many phthalate monoesters is the activation of Peroxisome Proliferator-Activated Receptors (PPARs). bu.eduresearchgate.net PPARs are a family of nuclear receptors that play crucial roles in lipid and carbohydrate metabolism. frontiersin.org There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ.

Studies on various phthalate monoesters have demonstrated their ability to activate these receptors, often with a degree of subtype specificity. For instance, Mono(2-ethylhexyl) phthalate (MEHP) has been shown to activate all three PPAR subtypes, with a preferential activation of PPARα. nih.gov Other monoesters, like Monobenzyl phthalate (MBzP), also activate both PPARα and PPARγ. researchgate.net The activation of PPARs is thought to be due to the structural similarity of phthalate monoesters to endogenous fatty acids, which are the natural ligands for these receptors. nih.gov The binding occurs within the ligand-binding domain of the PPAR, initiating a conformational change that leads to receptor activation. nih.gov

The potency of PPAR activation can vary significantly between different phthalate monoesters. For example, MEHP is a more potent activator of PPARα and PPARγ compared to other monoesters like Monobutyl phthalate (MBP) or Monobenzyl phthalate (MBzP). researchgate.netresearchgate.net Some shorter-chain phthalate monoesters, such as monomethyl and monoethyl phthalates, show no significant PPAR activation. bu.eduresearchgate.net

Table 1: Comparative PPAR Activation by Various Phthalate Monoesters

| Compound | PPAR Subtype Activated | Potency/EC50 Values | Reference |

|---|---|---|---|

| Mono(2-ethylhexyl) phthalate (MEHP) | PPARα, PPARγ, PPARβ/δ | Preferential for PPARα; EC50 for human PPARα is 3.2 µM, for human PPARγ is 6.2 µM. | nih.govresearchgate.net |

| Monobenzyl phthalate (MBzP) | PPARα, PPARγ | EC50 for human PPARα is 30 µM, for human PPARγ is 75-100 µM. | researchgate.net |

| Mono-n-butyl phthalate (MBP) | No significant activation | In some models, MBP was unable to activate any PPAR isoforms. | researchgate.netresearchgate.net |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Upon activation by a phthalate monoester ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. researchgate.net This binding event recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes. nih.gov

The downstream effects of this gene expression modulation are diverse. For example, the activation of PPARα by MEHP in liver cells leads to the increased expression of genes involved in fatty acid oxidation. nih.gov In contrast, the activation of PPARγ is a key event in adipogenesis, the process of fat cell formation. researchgate.netnih.gov

Beyond the PPAR pathway, some phthalate monoesters have been shown to influence other signaling pathways. For instance, MEHP can affect the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell growth and proliferation. nih.gov In some cell types, MEHP has been observed to decrease the levels of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K pathway, leading to increased phosphorylation of protein kinase B (Akt). nih.govmdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR) Activation and Subtype Specificity

Perturbations of Endogenous Biochemical Pathways

The interaction of phthalate monoesters with nuclear receptors and other cellular machinery leads to significant alterations in various biochemical pathways.

Given their role as PPAR activators, a major consequence of exposure to certain phthalate monoesters is the perturbation of lipid metabolism. nih.govbesjournal.com In hepatocytes, compounds like MEHP and its straight-chain analogs can stimulate both fatty acid oxidation and triglyceride synthesis. nih.gov MEHP has been shown to induce the expression of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase 1 (ACC1), fatty acid synthase (FASN), and stearoyl-CoA desaturase (SCD) in liver cells. medchemexpress.com

Phthalate monoesters, particularly those that activate PPARγ, can significantly influence cellular differentiation, most notably adipogenesis. nih.gov PPARγ is considered a master regulator of fat cell development. researchgate.net

The monoester MEHP has been shown to promote the differentiation of pre-adipocyte cell lines (like 3T3-L1) into mature adipocytes. nih.govnih.gov This process involves the MEHP-induced expression of PPARγ and its target genes, which are essential for the adipogenic program. nih.gov This includes genes responsible for lipid accumulation and the development of the adipocyte phenotype. Some studies have noted that MEHP-treated adipocytes exhibit characteristics similar to brown or beige adipocytes, which are involved in thermogenesis. nih.gov The process of myogenesis, or muscle cell differentiation, has also been shown to be inhibited by MEHP in some in vitro models. mdpi.com

Influence on Lipid Metabolism and Related Enzyme Activities

Comparative Analysis of Molecular Interactions across Phthalate Monoesters

The molecular interactions of phthalate monoesters are not uniform across the class; they are dictated by the structure of the ester side chain.

Chain Length and Structure: The length and branching of the alkyl side chain are critical determinants of biological activity. Longer-chain monoesters like MEHP and mono-octyl phthalate (MOP) tend to be more potent activators of PPARs and inhibitors of certain enzymes compared to shorter-chain monoesters like monomethyl phthalate (MMP) and monoethyl phthalate (MEP). bu.eduresearchgate.netnih.gov

Hydrophobicity: The hydrophobic nature of the side chain influences how the molecule interacts with the ligand-binding pocket of receptors. researchgate.net More hydrophobic molecules may establish stronger interactions within the binding site.

Metabolic Stability: The structure also influences how the monoester is further metabolized in the body, which can affect its bioavailability and duration of action. researchgate.netresearchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Mono(2E-pentenyl) Phthalate | - |

| Mono(2-ethylhexyl) Phthalate | MEHP |

| Monobenzyl Phthalate | MBzP |

| Mono-n-butyl Phthalate | MBP |

| Monomethyl Phthalate | MMP |

| Monoethyl Phthalate | MEP |

| Mono-octyl Phthalate | MOP |

| Acetyl-CoA Carboxylase 1 | ACC1 |

| Fatty Acid Synthase | FASN |

| Stearoyl-CoA Desaturase | SCD |

| Phosphatase and Tensin Homolog | PTEN |

| Protein Kinase B | Akt |

| Peroxisome Proliferator-Activated Receptor | PPAR |

Theoretical and Computational Modeling for Environmental and Biochemical Pathways

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Biotransformation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of chemicals with their biological or environmental activities. europa.euresearchgate.net For phthalate (B1215562) monoesters (MPEs), QSAR is instrumental in predicting their persistence and degradation in the environment.

The general process of phthalate degradation often involves an initial hydrolysis of the diester to the corresponding monoester, which can then undergo further biotransformation. researchgate.net Microbial transformation is typically the primary method by which these organic compounds are fully mineralized in the environment. europa.eu

Studies have focused on developing QSAR models for key environmental processes like hydrolysis. For instance, a prediction model for the hydrolysis kinetics of 18 different MPEs was developed using density functional theory. researchgate.net This research found that the acid dissociation constant (pKa) of the leaving group and the electronegativity of the MPEs were critical factors in determining the rate of hydrolysis. Another study developed 3D-QSAR models to predict the biodegradability of phthalate esters by various bacteria, successfully designing derivatives with enhanced degradation potential. mdpi.com These models often rely on a range of molecular descriptors to predict a compound's behavior. While these studies did not specifically name Mono(2E-pentenyl) Phthalate, the methodologies are applicable to it and other MPEs.

Table 1: Examples of Descriptor Types Used in Phthalate QSAR Models

| Descriptor Category | Specific Examples | Related Endpoint |

|---|---|---|

| Physicochemical Properties | Octanol-water partition coefficient (LogP), pKa, Water solubility | Biodegradation, Hydrolysis, Toxicity europa.eunih.gov |

| Topological Descriptors | Molecular connectivity indices, Shape indices | Biodegradation, Receptor Binding europa.eu |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Electrostatic potential, Electronegativity | Hydrolysis Kinetics, Toxicity researchgate.net |

| 3D/Steric Fields | Hydrophobic fields, Steric fields, Electrostatic fields | Receptor Binding, Biodegradability mdpi.com |

This table represents a generalization of descriptors used in various QSAR studies for phthalates and related compounds.

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule, such as a phthalate monoester, might bind to a biological receptor and the subsequent stability of that interaction. tandfonline.comresearchgate.net These methods provide atomic-level insights into potential mechanisms of toxicity, such as endocrine disruption. nih.govresearchgate.net

A significant body of research exists on the interaction of various phthalate monoesters with nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs). tandfonline.combu.eduacs.orgresearchgate.net For example, computational screening of 73 mono-ortho-phthalate esters was performed to identify potential ligands for PPARγ. acs.org The study found a good correlation between the calculated binding energy and the experimentally determined receptor activation, suggesting that such computational methods can reliably identify phthalates that interact with PPARγ. acs.org The binding is often driven by hydrophobic interactions and, in some cases, hydrogen bonds between the phthalate and amino acid residues in the receptor's binding pocket. acs.org

MD simulations further explore the stability of these interactions over time and how they might alter the receptor's structure or the properties of biological membranes. nih.govresearchgate.netmdpi.com Simulations have shown that phthalates can spontaneously enter and alter the physical properties of lipid bilayers, which form cell membranes. nih.govresearchgate.netmdpi.comdiva-portal.org The length and structure of the phthalate's alkyl chain can influence how deeply it inserts into the membrane and its subsequent effects on membrane rigidity and thickness. researchgate.netmdpi.com

Although no specific docking studies for this compound were found, the established models for other monoesters provide a strong framework for predicting its potential interactions.

Table 2: Summary of Selected Molecular Docking/Dynamics Studies on Phthalate Monoesters

| Phthalate Monoester(s) Studied | Target Receptor / System | Key Findings |

|---|---|---|

| Mono-(2-ethyhexyl) phthalate (MEHP), Monobenzyl phthalate, and others | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Computational screening successfully identified known PPARγ activators; binding affinity correlated with experimental data. bu.eduacs.org |

| Monoethyl phthalate (MEP), Monoisobutyl phthalate (MIBP), and others | Constitutive Androstane Receptor (CAR) | Active phthalates bind at the same site in the CAR pocket, primarily through hydrophobic interactions. acs.org |

| Mono(2-ethylhexyl) phthalate (MEHP) | Prostate Cancer-related genes (APLN, FOXS1, ASPN) | MEHP showed favorable binding energies and high affinities for these key gene products, suggesting a potential molecular mechanism for its pathogenic role. nih.gov |

Predictive Modeling of Environmental Transport and Distribution

Predicting how a chemical moves through and is distributed among different environmental compartments—such as air, water, soil, and sediment—is essential for assessing exposure and risk. nih.gov Multimedia environmental fate models, particularly fugacity-based models, are widely used for this purpose for phthalates and other organic chemicals. sfu.caiwaponline.com

Fugacity models, such as the Equilibrium Criterion (EQC) model and Level III models, use a chemical's physicochemical properties and degradation rates to predict its partitioning and persistence in a model environment. iwaponline.comunipd.itresearchgate.net These models can simulate the distribution of phthalates in a specific region, identifying whether they are likely to accumulate in soil, sediment, or other compartments. iwaponline.com For example, a Level III fugacity model applied to four common phthalates in a river system in China showed they were mainly distributed in the soil and sediment phases. iwaponline.com

Table 3: Types of Environmental Fate Models Applied to Phthalates

| Model Type | Principle | Application to Phthalates |

|---|---|---|

| Fugacity Models (Level I, II, III) | Based on chemical activity or "escaping tendency" (fugacity) to model equilibrium and non-equilibrium distribution in a multi-compartment environment. iwaponline.comunipd.it | Used to predict the distribution of various phthalates in air, water, soil, and sediment, and to estimate their persistence and residence time in specific environments. iwaponline.com |

| Chemical Activity Approach | Expresses environmental concentrations and biological response concentrations in terms of chemical activity for direct comparison and risk analysis. sfu.ca | Applied to assess the environmental risks of Di(2-ethylhexyl) phthalate (DEHP) and its metabolite MEHP by comparing their activities across various environmental media. sfu.ca |

| Chemistry Transport Models (CTMs) | Use emission data and simulate atmospheric transport and chemical transformations to describe the distribution of pollutants. hereon.de | Applied to model the large-scale distribution of air pollutants, which can include volatile or semi-volatile phthalates. |

Research Gaps and Future Directions in Mono 2e Pentenyl Phthalate Research

Elucidation of Comprehensive Environmental Formation and Degradation Pathways

A significant knowledge gap exists regarding the environmental lifecycle of Mono(2E-pentenyl) Phthalate (B1215562). While the general formation of phthalate monoesters occurs through the hydrolysis of their parent diesters, the specific precursors to Mono(2E-pentenyl) Phthalate are not well-documented in publicly available scientific literature. sfu.ca The initial step in the environmental degradation of phthalate esters is typically hydrolysis to the corresponding monoester and alcohol, a process that can be mediated by microbial esterases under both aerobic and anaerobic conditions. d-nb.infonih.gov

Future research must focus on identifying the parent di-pentenyl phthalate isomers that lead to the formation of this compound. Furthermore, detailed studies are required to understand its persistence and transformation in various environmental compartments such as soil, water, and sediment. Key research questions include determining the half-life of this compound under different environmental conditions and identifying the specific microorganisms and enzymes capable of its further degradation. While the degradation of some phthalates is well-studied, this specific monoester's fate is unknown. ethz.ch

Table 1: Illustrative Microbial Degradation of Common Phthalates (Data for this compound is Lacking)

| Phthalate Ester | Degrading Microorganism | Degradation Product | Reference |

| Di-n-butyl phthalate (DBP) | Rhodococcus sp. | Mono-n-butyl phthalate (MBP) | ethz.ch |

| Di(2-ethylhexyl) phthalate (DEHP) | Gordonia sp. | Mono(2-ethylhexyl) phthalate (MEHP) | nih.gov |

| Dimethyl phthalate (DMP) | Pseudomonas cepacia | Mono-methyl phthalate (MMP) | ethz.ch |

Development of Advanced and Highly Sensitive Analytical Methods for Emerging Monoesters

A critical future direction is the development and validation of analytical methods specifically for this compound. This includes the synthesis of a certified reference standard and stable isotope-labeled internal standards to ensure accuracy and precision. clearsynth.com Optimization of extraction techniques and mass spectrometric conditions will be crucial for achieving low limits of detection necessary for biomonitoring and environmental studies. coventry.ac.uk

Extensive Ecological Distribution and Biomonitoring Studies beyond Common Phthalates

While numerous studies have documented the widespread presence of common phthalate metabolites in various ecosystems and human populations, there is a stark lack of data on the ecological distribution and human exposure levels of emerging monoesters like this compound. nih.govipl.ptnih.gov Biomonitoring studies are essential for assessing human exposure and understanding the potential health risks associated with these chemicals. richtmann.orgnih.gov

Future research should include this compound in large-scale ecological and biomonitoring surveys. This will require the aforementioned development of sensitive analytical methods. Investigating its presence in diverse environmental media (air, water, soil, dust) and biota will help to identify sources and exposure pathways. sfu.camdpi.com Human biomonitoring studies, particularly in vulnerable populations, are necessary to determine the extent of exposure.

Table 2: Examples of Phthalate Metabolite Concentrations in Human Urine (Data for this compound is Needed)

| Phthalate Metabolite | Population | Median Concentration (µg/L) | Reference |

| Mono(2-ethylhexyl) phthalate (MEHP) | General Population (Slovakia) | 21.62 | richtmann.org |

| Mono-n-butyl phthalate (MnBP) | General Population (Slovakia) | 88.99 | richtmann.org |

| Monoethyl phthalate (MEP) | General Population (Slovakia) | 84.36 | richtmann.org |

Deeper Investigation into Unique Molecular and Cellular Interaction Mechanisms (Non-Adverse Outcome Pathways)

The toxicological effects of many phthalates are linked to their interaction with nuclear receptors and other cellular targets. nih.govnih.gov However, the molecular and cellular interaction mechanisms of this compound are entirely unknown. Understanding these interactions is fundamental to assessing its potential biological activity, moving beyond simple toxicity tests to elucidate the underlying mechanisms.

A key research gap is the investigation of how this compound interacts with cellular components. This includes studies to determine its binding affinity for various receptors, such as peroxisome proliferator-activated receptors (PPARs) and steroid hormone receptors. Furthermore, research into non-adverse outcome pathways (AOPs), which map the sequence of events from a molecular initiating event to an adverse outcome, is needed to provide a framework for understanding its potential effects. nih.gov Such studies can reveal subtle biological perturbations that may not result in overt toxicity but could have long-term health implications.

Integration of Omics Technologies for Systems-Level Understanding of Biochemical Responses

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful tools for obtaining a systems-level understanding of the biochemical responses to chemical exposures. researchgate.netcore.ac.uk These approaches can reveal alterations in gene expression, protein levels, and metabolic pathways following exposure to a substance. While omics have been applied to study the effects of common phthalates, no such data exists for this compound. nih.govresearchgate.net

Future research should leverage omics technologies to explore the biological impact of this compound. Transcriptomic and proteomic studies on cell cultures or in animal models exposed to this compound can identify affected signaling pathways and cellular processes. pageplace.de Metabolomics can provide insights into the downstream metabolic consequences of exposure, potentially identifying novel biomarkers of effect. Integrating these multi-omics datasets will be crucial for building a comprehensive picture of the biological activity of this compound and for identifying potential hazards.

Q & A

Q. What are the primary metabolites of this compound, and how do they inform exposure assessment?

- Key Metabolites : While direct data on this compound is limited, analogous phthalates (e.g., DEHP) undergo hydrolysis and oxidation to form secondary metabolites like hydroxylated and carboxylated derivatives. For example, DEHP metabolizes to MEHHP and MEOHP via oxidative pathways . Apply similar metabolic profiling using in vitro liver microsomes or in vivo rodent models to identify oxidative/hydrolytic metabolites . Quantify these metabolites in urine for human biomonitoring studies .

Q. How should researchers design epidemiological studies to assess health risks associated with this compound exposure?

- Study Design : Use longitudinal cohorts with repeated urinary metabolite measurements to account for phthalates’ short half-lives and variable exposure. Stratify populations by age, sex, and lifestyle factors (e.g., diet, cosmetics use) to identify vulnerable subgroups. Follow protocols from systematic reviews (e.g., PRISMA guidelines) to ensure transparency and reproducibility . Include covariates like creatinine correction for urinary dilution and co-exposure to other endocrine disruptors .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound toxicity in reproductive and developmental systems?

- Mechanistic Insights : Transcriptomic analyses (RNA-seq) in cell lines (e.g., placental trophoblasts) reveal dose-dependent dysregulation of pathways like fatty acid metabolism and cell cycle regulation. For example, MEHP exposure alters PSG3 and LGALS13 expression, critical for placental function . Use CRISPR/Cas9 or siRNA to validate gene targets and establish causal links. Sex-stratified analyses are critical, as male and female models show divergent dose-response patterns .

Q. How can researchers resolve contradictions in dose-response relationships observed across in vitro and in vivo studies?

- Resolution Strategy : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences in metabolism and tissue distribution. For example, rodent studies may overestimate human risk due to faster metabolic clearance. Integrate in vitro toxicity data (e.g., EC50 values from high-throughput screening) with human biomonitoring data to refine risk thresholds . Address confounding via sensitivity analyses in epidemiological studies .

Q. What methodologies are recommended for cumulative risk assessment of this compound with co-occurring phthalates?

- Cumulative Risk Approach : Use hazard index (HI) or relative potency factor (RPF) models, weighting each phthalate by its toxic equivalency (e.g., anti-androgenic potency). Prioritize phthalates with shared metabolic pathways (e.g., oxidative stress) or target organs (e.g., liver, testes). Leverage EPA frameworks for combined exposure assessment, incorporating occupational and environmental sources . Validate models using biomonitoring data from multi-ethnic cohorts .

Q. How can researchers address data gaps in the pharmacokinetics of this compound and its metabolites?

- Data Gap Solutions :

- In Silico Tools : Predict metabolic pathways using software like BioTransformer 3.0 to identify potential hydroxylation/carboxylation sites.

- In Vivo Studies : Administer deuterated this compound to track absorption, distribution, and excretion rates in animal models.

- Biomonitoring : Collaborate with large-scale cohorts (e.g., NHANES) to measure metabolites in diverse populations, ensuring geographic and demographic variability .

Methodological Notes

- Systematic Reviews : Follow PROSPERO-registered protocols to minimize bias in evidence synthesis .

- Biomarker Validation : Use inter-laboratory comparisons and proficiency testing (e.g., HBM4EU initiatives) to standardize metabolite quantification .

- Ethical Compliance : Adhere to ICMJE standards for reporting chemical sources, purity, and safety protocols in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。